N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Description
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanesulfonamide group, a pyrrolidine ring, and a methylpyrimidine moiety, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-7-14-13(15-8-10)17-6-5-11(9-17)16(2)20(18,19)12-3-4-12/h7-8,11-12H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMAFOGZWHQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(C2)N(C)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methylpyrimidine group, and the attachment of the cyclopropanesulfonamide moiety. Common reagents used in these reactions include cyclopropanesulfonyl chloride, pyrrolidine derivatives, and methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropanesulfonamide derivatives, pyrrolidine-based molecules, and methylpyrimidine-containing compounds. Examples include:
- N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide analogs
- Pyrrolidine derivatives with different substituents
- Methylpyrimidine compounds with varying functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar molecules.
Biological Activity
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of approximately 282.37 g/mol. The compound features a cyclopropane ring attached to a sulfonamide group, which is critical for its biological activity.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in lipid metabolism, particularly sphingomyelinase enzymes. Sphingomyelinases play a crucial role in cell signaling and membrane dynamics, making them significant targets for drug development in neurodegenerative diseases and cancer.
Pharmacological Profile
The pharmacological profile includes:
- Inhibition of Sphingomyelinase Activity : this compound has been shown to inhibit neutral sphingomyelinase (nSMase) activity, which is implicated in the pathogenesis of diseases like Alzheimer's disease and multiple sclerosis .
- Neuroprotective Effects : In vitro studies suggest that the compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival .
Case Studies
- Alzheimer's Disease Model : In a study involving mice models of Alzheimer's disease, administration of the compound resulted in significant reductions in exosome release from neurons, suggesting a potential mechanism for mitigating neurodegeneration .
- Cancer Cell Line Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent. The IC50 values varied across different cell lines, indicating differential sensitivity .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₁S |
| Molecular Weight | 282.37 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (nSMase Inhibition) | 300 nM |
| Neuroprotection (in vitro) | Significant at 10 µM |
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of this compound. Modifications to the pyrrolidine and pyrimidine rings have led to derivatives with enhanced potency and selectivity against nSMase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
